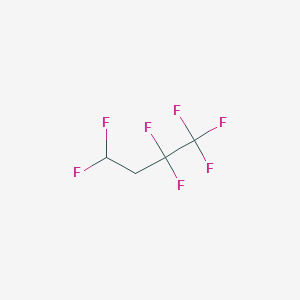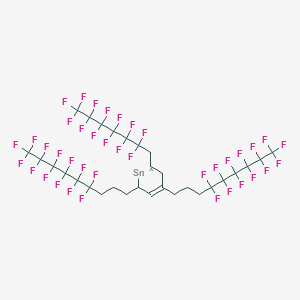![molecular formula C35H31ClF3N3O2S B14261112 [1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid CAS No. 204772-22-5](/img/structure/B14261112.png)
[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl ring, a quinoline moiety, and a diazirine group, making it an interesting subject for chemical research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid involves multiple steps, including the formation of the cyclopropyl ring, the introduction of the quinoline moiety, and the incorporation of the diazirine group. The reaction conditions typically require the use of strong bases, such as sodium hydride, and various organic solvents, including dichloromethane and tetrahydrofuran. The final step often involves the use of acetic acid to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methods.
Biology
In biological research, [1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid can be used as a probe to study various biochemical pathways. Its diazirine group makes it particularly useful for photoaffinity labeling, allowing researchers to identify and study protein interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its quinoline moiety suggests potential antimalarial activity, similar to other quinoline-based drugs. Additionally, its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.
作用机制
The mechanism of action of [1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The diazirine group can form covalent bonds with proteins upon exposure to UV light, allowing for the identification of protein targets and the study of protein interactions.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline moiety.
Hydroxychloroquine: Another antimalarial drug similar to chloroquine but with an additional hydroxyl group.
Diazirine-based probes: Compounds used for photoaffinity labeling in biochemical research.
Uniqueness
What sets [1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid apart is its combination of a quinoline moiety, a diazirine group, and a cyclopropyl ring. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound for scientific research and industrial applications.
属性
CAS 编号 |
204772-22-5 |
|---|---|
分子式 |
C35H31ClF3N3O2S |
分子量 |
650.2 g/mol |
IUPAC 名称 |
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[3-methyl-5-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C35H31ClF3N3O2S/c1-22-15-24(18-27(16-22)34(41-42-34)35(37,38)39)6-12-31(45-21-33(13-14-33)20-32(43)44)26-4-2-3-23(17-26)5-10-29-11-8-25-7-9-28(36)19-30(25)40-29/h2-5,7-11,15-19,31H,6,12-14,20-21H2,1H3,(H,43,44)/t31-/m1/s1 |
InChI 键 |
SARIEVTZAAYNSJ-WJOKGBTCSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CC[C@H](C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4)SCC6(CC6)CC(=O)O |
规范 SMILES |
CC1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CCC(C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4)SCC6(CC6)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


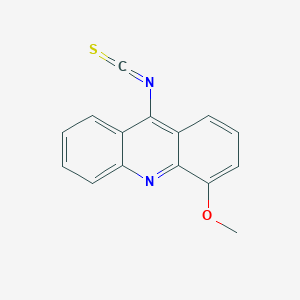
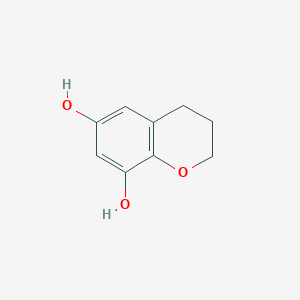
![Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-](/img/structure/B14261050.png)
![{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol](/img/structure/B14261052.png)
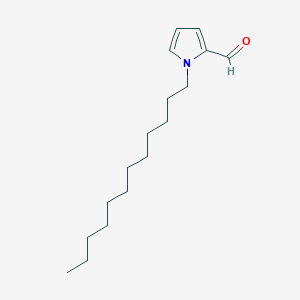
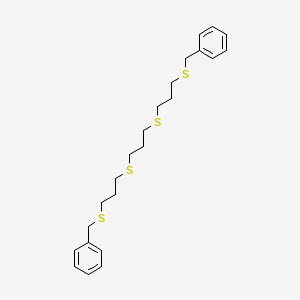

![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)
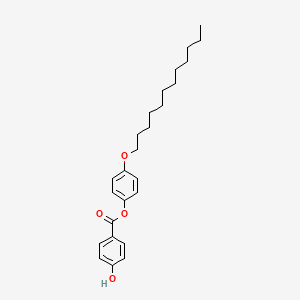
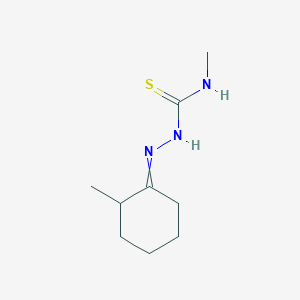
![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)
![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
